1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]
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Overview
Description
1,1’-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]: is an organic compound characterized by the presence of a central phenylene group flanked by two pyridinyl ethanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one] typically involves the reaction of 1,3-diacetylbenzene with 2-pyridyl ethanone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
1,1’-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes.
Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,4-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]
- 1,1’-(1,3-Phenylene)bis[2-(pyridin-3-yl)ethan-1-one]
- 1,1’-(1,3-Phenylene)bis[2-(pyridin-4-yl)ethan-1-one]
Uniqueness
1,1’-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one] is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
64549-34-4 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-pyridin-2-yl-1-[3-(2-pyridin-2-ylacetyl)phenyl]ethanone |
InChI |
InChI=1S/C20H16N2O2/c23-19(13-17-8-1-3-10-21-17)15-6-5-7-16(12-15)20(24)14-18-9-2-4-11-22-18/h1-12H,13-14H2 |
InChI Key |
PFICKKLTEJRCJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C2=CC(=CC=C2)C(=O)CC3=CC=CC=N3 |
Origin of Product |
United States |
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